![molecular formula C17H16Cl2N2O B5231390 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5231390.png)
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
Overview
Description
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, which is important for cognitive function. The compound has also been found to inhibit the activity of enzymes that are involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. The compound has also been found to have analgesic properties, which may be due to its ability to modulate the activity of pain receptors in the brain. Additionally, it has been reported to have anticonvulsant activity, which may be useful for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the function of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of more potent and selective analogs of the compound. These analogs may have improved therapeutic properties and may be useful for the treatment of a wider range of diseases. Another area of interest is the investigation of the compound's effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the compound's potential as a drug candidate for the treatment of neurological disorders should be further explored through preclinical and clinical studies.
Synthesis Methods
The synthesis of 2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3,4-dichloroaniline with propylamine and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a cyclization process, which results in the formation of the desired compound. The synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
Scientific Research Applications
2-(3,4-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been investigated for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been studied for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-9-21-16(11-7-8-13(18)14(19)10-11)20-15-6-4-3-5-12(15)17(21)22/h3-8,10,16,20H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDGWCGVSSRAKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324207 | |
Record name | 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647965 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-Dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
CAS RN |
404915-46-4 | |
Record name | 2-(3,4-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801324207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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